N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide
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Overview
Description
N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to a propanamide moiety, which is further substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 2,5-dimethylphenylamine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then treated with piperidine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base such as sodium hydride
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide
- 2-(2,5-Dimethylphenyl)-1-(4-methyl-1-piperidinyl)ethanone
- (2,5-Dimethylphenyl)(2-methyl-1-piperidinyl)methanone
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a piperidine ring and a propanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H24N2O/c1-13-6-7-14(2)15(12-13)17-16(19)8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) |
InChI Key |
IJWYWOWSWPMWFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCCCC2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCCCC2 |
solubility |
39.1 [ug/mL] |
Origin of Product |
United States |
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